p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
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Overview
Description
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: is a chemical compound with the molecular formula C13H14ClNO3 It is characterized by the presence of a chloro-substituted benzamide group attached to a dimethyl-substituted oxotetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorobenzoyl chloride and 5,5-dimethyl-2-oxotetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The goal is to produce p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxotetrahydrofuran ring can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents on the benzamide ring, while reduction reactions can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is explored for its use in various industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide lies in its specific structural features, such as the presence of the dimethyl-substituted oxotetrahydrofuran ring
Properties
CAS No. |
77694-28-1 |
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Molecular Formula |
C13H14ClNO3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
InChI Key |
FRVXCGFGNRRTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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